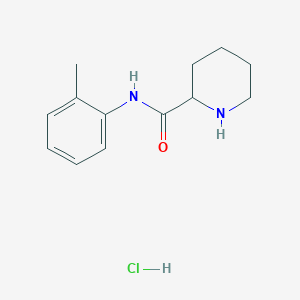
Chlorhydrate de N-(2-méthylphényl)-2-pipéridinecarboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sur la base des informations disponibles, voici une analyse complète des applications de recherche scientifique du « chlorhydrate de N-(2-méthylphényl)-2-pipéridinecarboxamide », en mettant l'accent sur ses utilisations potentielles dérivées des applications générales des dérivés de la pipéridine :
Propriétés antipaludiques
Compte tenu des capacités antipaludiques de certains dérivés de la pipéridine, la recherche pourrait être axée sur la compréhension de la manière dont le « this compound » pourrait inhiber le cycle de vie des parasites responsables du paludisme.
Chacun de ces domaines offre des opportunités uniques d'exploration scientifique et d'applications thérapeutiques potentielles. Des recherches supplémentaires sont nécessaires pour déterminer les mécanismes d'action spécifiques et l'efficacité du « this compound » dans ces domaines .
Mécanisme D'action
Target of Action
N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, also known as N-(o-Tolyl)piperidine-2-carboxamide hydrochloride, primarily targets sodium channels on the neuronal cell membrane . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics.
Mode of Action
This compound acts by binding to the intracellular surface of sodium channels, which blocks the subsequent influx of sodium into the cell . This blockage prevents action potential propagation and nerve function. When the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .
Biochemical Pathways
It is known that the compound’s action on sodium channels can limit the spread of seizure activity and reduce seizure propagation . The antiarrhythmic actions of the compound are mediated through effects on sodium channels in Purkinje fibers .
Pharmacokinetics
It is known that prilocaine, a similar compound, is 55% protein-bound in plasma at a concentration of 05-10 mg/mL .
Result of Action
The primary result of the action of N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride is the prevention of action potential propagation and nerve function due to its blocking effect on sodium channels . This leads to a local anesthetic effect, making it useful in procedures requiring local anesthesia.
Action Environment
The action, efficacy, and stability of N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride can be influenced by various environmental factors. For instance, the hydration of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound) . .
Propriétés
IUPAC Name |
N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-6-2-3-7-11(10)15-13(16)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOZWPBBIZENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246172-48-4 | |
| Record name | 2-Piperidinecarboxamide, N-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



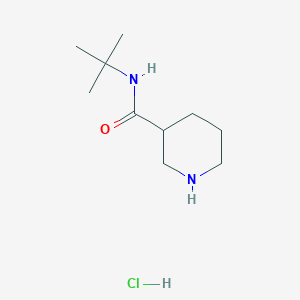
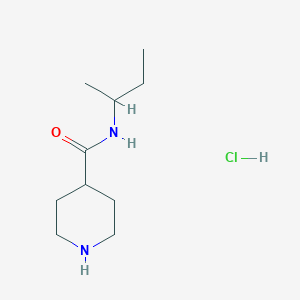

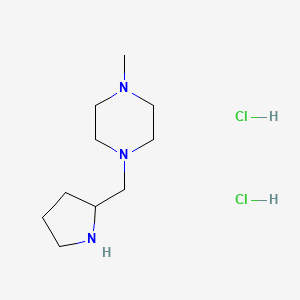
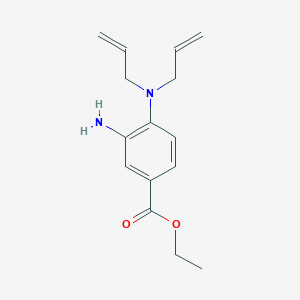

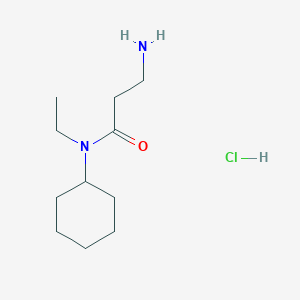
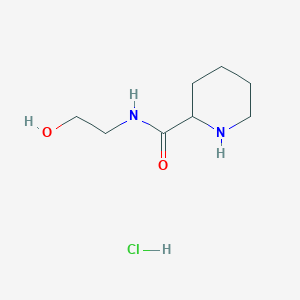
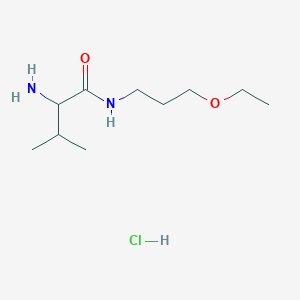

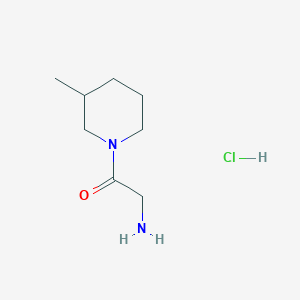


![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)